5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one
Description
Properties
CAS No. |
77961-50-3 |
|---|---|
Molecular Formula |
C8H10N6O |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
5-amino-2-(1H-imidazol-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N6O/c9-5-3-12-8(14-7(5)15)13-4-6-10-1-2-11-6/h1-3H,4,9H2,(H,10,11)(H2,12,13,14,15) |
InChI Key |
VLQNRSSTGTWJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Data
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
Elemental Analysis :
X-ray Crystallography
Single-crystal studies of analogous compounds reveal non-planar conformations, with dihedral angles between the pyrimidinone and imidazole rings ranging from 34.87° to 69.57°. Intramolecular N–H⋯O hydrogen bonds stabilize the structure, while intermolecular hydrogen bonds dictate crystal packing.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at positions 2 and 4 of the pyrimidinone core are mitigated using bulky directing groups.
- Side Reactions : Over-reduction during NaBH₄ treatment is minimized by stepwise addition under ice-cooling.
- Yield Improvement : Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, enhancing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyrimidine rings.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole or pyrimidine compounds .
Scientific Research Applications
5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The 2-position substituent on the pyrimidin-4(3H)-one scaffold is critical for modulating biological activity. Below is a comparative overview:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Dimethylamino Derivative (CAS 72410-49-2): Lower molar mass and simpler structure may improve membrane permeability but reduce target specificity .
- Thienopyrimidinones (TP Series): Sulfur atoms and fused thiophene rings improve π-π stacking and electron delocalization, correlating with anticonvulsant activity .
Pharmacological Activities
Key Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
